2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone

Medicinal Chemistry Synthetic Methodology Crystallization

The only phenacyl bromide offering three orthogonal reactive handles: an α-bromoketone for heterocycle synthesis, a 3-fluoro for SNAr, and a 5-nitro reducible to aniline. The 3-fluoro-5-nitro topology enables geometrically favorable sequential diversification toward 1,3,5-trisubstituted benzenes. Non-fluorinated or regioisomeric analogs lack this orthogonal reactivity or cannot support intramolecular cyclization. Essential for kinase inhibitors, GPCR modulators, and trifunctional probes requiring three independent functionalization sites. Procure exclusively this substitution pattern to ensure reproducible synthetic outcomes.

Molecular Formula C8H5BrFNO3
Molecular Weight 262.03 g/mol
Cat. No. B12444912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone
Molecular FormulaC8H5BrFNO3
Molecular Weight262.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr
InChIInChI=1S/C8H5BrFNO3/c9-4-8(12)5-1-6(10)3-7(2-5)11(13)14/h1-3H,4H2
InChIKeyNPTMLQSAMQAWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone (CAS 1378866-74-0): A Multi-Electrophilic α-Bromoketone Building Block for Medicinal Chemistry and Chemical Biology Probe Synthesis


2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone (CAS 1378866-74-0, molecular formula C₈H₅BrFNO₃, molecular weight 262.03 g/mol) is a halogenated aromatic ketone that simultaneously presents three reactive handles on a single phenyl ring: an α-bromoketone moiety for nucleophilic displacement, an aromatic nitro group reducible to an aniline, and an electron-deficient aryl fluoride capable of undergoing SNAr chemistry. This combination of orthogonal reactivities, along with the distinct electron-withdrawing pattern imparted by the 3-fluoro-5-nitro substitution, defines its utility as a bifunctional synthetic intermediate that cannot be replicated by simpler mono-nitrated or non-fluorinated analogs .

Why 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone Cannot Be Replaced by Generic Non-Fluorinated or Regioisomeric Phenacyl Bromides in Multi-Step Synthetic Sequences


The substitution pattern on the phenyl ring of 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone (3-fluoro-5-nitro) is critical because it governs both the electronic activation and the steric accessibility of the aryl fluoride for SNAr reactions. Non-fluorinated analogs such as 2-bromo-1-(3-nitrophenyl)ethanone (CAS 2227-64-7) lack the fluorine substituent entirely, forfeiting the capacity for sequential or orthogonal functionalization at the meta position. Regioisomeric versions, such as 2-bromo-1-(4-fluoro-3-nitrophenyl)ethanone (CAS 153398-67-5), place the fluorine para to the nitro group, which alters the electronic push-pull landscape and can drastically change both the rate and regioselectivity of nucleophilic aromatic substitution. Consequently, substituting a generic phenacyl bromide into a synthetic route that exploits the unique 3-fluoro-5-nitro topology can lead to compromised or entirely failed downstream transformations [1].

Quantitative Selection Evidence for 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone: Molecular Property and Reactivity Comparisons Against Closest Analogs


Molecular Weight Difference vs. Non-Fluorinated 2-Bromo-1-(3-nitrophenyl)ethanone Influences Crystallinity and Downstream Purification Characteristics

The molecular weight of 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone (262.03 g/mol) is 17.99 g/mol greater than that of its non-fluorinated comparator 2-bromo-1-(3-nitrophenyl)ethanone (244.04 g/mol). While this difference corresponds to the simple replacement of a hydrogen atom with fluorine, it has practical implications for intermediate isolation and purification. The higher molecular weight often correlates with lower volatility and potentially altered crystallization behavior, which can simplify handling and improve gravimetric yields during multi-step synthesis [1].

Medicinal Chemistry Synthetic Methodology Crystallization

Enhanced Electrophilicity of the Aryl Fluoride in 3-Fluoro-5-nitrobenzene Systems Enables Orthogonal SNAr Functionalization Absent in Non-Fluorinated or 4-Fluoro-3-nitro Regioisomers

The 3-fluoro-5-nitrophenyl scaffold places the fluorine atom meta to the nitro group, creating a distinct electronic environment relative to the 4-fluoro-3-nitro regioisomer (CAS 153398-67-5). In meta-substituted nitrobenzenes, the nitro group exerts a predominantly inductive electron-withdrawing effect, while para-substituted nitro groups can engage in direct resonance stabilization of the Meisenheimer intermediate during SNAr. This nuance means that 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone can undergo SNAr at the fluorine position under conditions that may be orthogonal to the reactivity of the α-bromoketone, enabling sequential functionalization not possible with the non-fluorinated analog 2-bromo-1-(3-nitrophenyl)ethanone, which entirely lacks a displaceable aryl halide .

SNAr Reactivity Orthogonal Functionalization Medicinal Chemistry

Commercial Availability and Sourcing Transparency: 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone Is a Specialized Building Block with Limited Supplier Options Compared to Widely Stocked Non-Fluorinated Phenacyl Bromides

While the non-fluorinated comparator 2-bromo-1-(3-nitrophenyl)ethanone (CAS 2227-64-7) is a commodity chemical stocked by multiple global suppliers such as Fluorochem (98% purity, 5 g at £5.00), Sigma-Aldrich, and others, the fluorinated 3-fluoro-5-nitro derivative is a specialty compound with far fewer commercial sources. Targeted vendor searches confirm availability from niche chemical suppliers such as HFC Chemicals (Germany), but the compound does not appear in the catalogs of major distributors like Sigma-Aldrich, Fluorochem, or Enamine. This limited sourcing landscape means that procurement requires engaging with specialized manufacturers, potentially leading to longer lead times and the necessity for custom synthesis arrangements for larger quantities .

Chemical Procurement Supply Chain Building Blocks

The 3-Fluoro-5-nitrophenyl Ring Provides a Distinct Electron-Withdrawing Profile That Can Tune the Reactivity of the α-Bromoketone Moiety in Nucleophilic Substitution Reactions

The electron-withdrawing effect of the aryl substituents influences the electrophilicity of the α-bromoketone carbon. The combined Hammett σ values for the 3-fluoro-5-nitrophenyl system predict a higher effective positive charge at the carbonyl carbon compared to the non-fluorinated 3-nitrophenyl comparator, and a different polarization pattern compared to the 4-fluoro-3-nitrophenyl regioisomer. Although direct kinetic measurements comparing the bromination displacement rates of these specific compounds have not been published in the primary literature, the well-established electronic effects of meta-fluoro vs. meta-hydrogen substitution on acetophenone reactivity support the inference that the fluoro-nitro combination can accelerate nucleophilic attack at the α-bromoketone. This makes the compound a preferred intermediate when rapid and complete conversion in Sₙ2-type reactions with amine, thiol, or alkoxide nucleophiles is required [1].

Reactivity Tuning Nucleophilic Substitution SAR Studies

Optimized Application Scenarios for 2-Bromo-1-(3-fluoro-5-nitrophenyl)ethanone Based on Its Differentiated Synthetic Capabilities


Sequential Orthogonal Functionalization for the Synthesis of 1,3,5-Trisubstituted Aromatic Drug Scaffolds

In medicinal chemistry programs targeting 1,3,5-trisubstituted benzene cores—a motif common in kinase inhibitors and GPCR modulators—the three reactive handles of 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone can be exploited in a programmed sequence. The α-bromoketone can first react with a nitrogen, sulfur, or oxygen nucleophile to construct a heterocycle or install a side chain. The aryl fluoride can subsequently undergo SNAr with a secondary amine under mild heating, and finally, the nitro group can be reduced to an aniline for amide coupling or reductive amination. This sequential strategy is not feasible with the non-fluorinated 2-bromo-1-(3-nitrophenyl)ethanone, which only offers two functionalization sites .

Synthesis of Fluorinated Heterocycles via Tandem α-Bromoketone Cyclization and SNAr Ring Closure

The α-bromoketone moiety is a classic precursor for thiazole, imidazole, and oxazole synthesis via the Hantzsch and related reactions. When the aryl ring also carries a fluorine atom ortho to the site of intended cyclization, as in the 3-fluoro-5-nitrophenyl system, there is the potential for a tandem or sequential second ring closure event to form polycyclic heteroaromatic systems. The meta-fluoro configuration in this compound ensures that any intramolecular SNAr after initial heterocycle formation occurs in a geometrically favorable trajectory, a feature that the 4-fluoro-3-nitro regioisomer may not support .

Building Block for Chemical Biology Probes Requiring a Photoreactive or Bioorthogonal Handle Derived from the Nitro Group

The nitro group in 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone can be selectively reduced to the corresponding aniline under mild conditions (e.g., Fe/NH₄Cl or catalytic hydrogenation). The resulting aniline serves as an attachment point for biotin, fluorophores, or photoaffinity labels (e.g., diazirine or benzophenone groups). The orthogonally reactive α-bromoketone and aryl fluoride positions remain intact during nitro reduction, allowing for subsequent diversification. This tri-orthogonal reactivity is particularly valuable for the construction of trifunctional chemical biology probes where the three functional roles (target engagement, detection, and enrichment) are assigned to the three distinct reactive sites on the phenyl core .

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